![molecular formula C19H14N4OS B2992149 N-([2,4'-联吡啶]-4-基甲基)苯并[d]噻唑-6-甲酰胺 CAS No. 2034579-48-9](/img/structure/B2992149.png)

N-([2,4'-联吡啶]-4-基甲基)苯并[d]噻唑-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

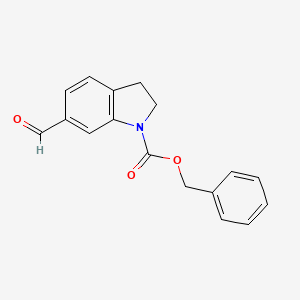

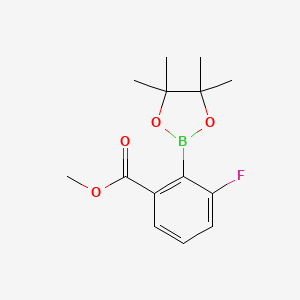

“N-([2,4’-bipyridin]-4-ylmethyl)benzo[d]thiazole-6-carboxamide” is a small molecule that has been identified as an inhibitor of K1 capsule formation in uropathogenic Escherichia coli (UPEC) with an IC 50 value of 1.04 ± 0.13 μM and a >200-fold selectivity index (SI) in BC5637 bladder cells .

Synthesis Analysis

The synthesis of this compound starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach . Benzothiazole-6-carboxylic acid may be used in the synthesis of this compound .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, 1H NMR (400 MHz, DMSO) δ 10.94 (s, 1H), 9.61 (s, 1H), 8.81 (d, J = 1.6 Hz, 1H), 8.33 (d, J = 4.4 Hz, 1H), 8.25 (d, J = 6.8 Hz, 1H), 8.11 (dd, J = 1.2, 5.6 Hz, 1H), 7.86 (d, J = 1.6 Hz, 1H), 7.76 (dd, J = 1.6, 3.2 Hz, 1H) ppm; 13C NMR (100 MHz, DMSO) δ 166.1, 159.8, 155.2 .科学研究应用

合成和材料科学

与 N-([2,4'-联吡啶]-4-基甲基)苯并[d]噻唑-6-甲酰胺 相关的化合物已被用于苯并噻唑和噻唑吡啶的合成,这些化合物普遍存在于药物和有机材料中。已经报道了一种通过 TEMPO 催化的电解 C-H 硫醇化对这些化合物进行均匀合成的无金属和无试剂的方法,展示了这些化合物在从 N-(杂)芳基硫酰胺中创建一系列苯并噻唑和噻唑吡啶方面的多功能性 (Qian, Li, Song, & Xu, 2017)。

抗癌活性

苯并噻唑衍生物的抗癌特性已进行了大量研究。例如,一项关于苯并[d]噻唑-2-甲酰胺衍生物的研究证明了它们作为表皮生长因子受体抑制剂的潜力,某些化合物对各种癌细胞系显示出中等到极好的效力,而对正常细胞没有明显的毒性 (Zhang, Deng, Zhang, Meng, Wu, Li, Zhao, & Hu, 2017)。另一项研究重点关注了具有相关配体的金(III)配合物,显示出对人癌细胞有希望的抗增殖作用和对锌指蛋白 PARP-1 的有效抑制 (Citta, Scalcon, Göbel, Bertrand, Wenzel, Folda, Rigobello, Meggers, & Casini, 2016)。

抗菌特性

苯并噻唑的衍生物已被评估其抗菌活性。例如,新型的噻唑吡啶共轭苯甲酰胺已被合成,并对金黄色葡萄球菌和枯草芽孢杆菌等菌株表现出中等的细菌生长抑制作用,表明它们作为抗菌剂的潜力 (Karuna, Reddy, Syed, & Atta, 2021)。此外,并入苯并噻唑的噻唑烷-4-酮和氮杂环丁-2-酮衍生物对一系列细菌和真菌菌株表现出中等到良好的抗菌性能 (Gilani, Nagarajan, Dixit, Taleuzzaman, & Khan, 2016)。

作用机制

Target of Action

The primary target of N-([2,4’-bipyridin]-4-ylmethyl)benzo[d]thiazole-6-carboxamide is the BRAFV600E kinase . This kinase is an oncogenic protein that leads to abnormal activation of the MAPK signaling pathway, resulting in uncontrolled cellular proliferation and cancer development .

Mode of Action

N-([2,4’-bipyridin]-4-ylmethyl)benzo[d]thiazole-6-carboxamide interacts with its target, the BRAFV600E kinase, by displaying selectivity against the mutated form of BRAF . This interaction inhibits the abnormal activation of the MAPK signaling pathway, thereby controlling cellular proliferation .

Biochemical Pathways

The compound affects the RAS-RAF-MEK-ERK MAPK pathway , a critical cellular mechanism that regulates proliferation and survival . By inhibiting the BRAFV600E kinase, the compound disrupts this pathway, leading to controlled cellular proliferation and potentially preventing cancer development .

Result of Action

The result of the compound’s action is the inhibition of the BRAFV600E kinase, leading to controlled cellular proliferation . This can potentially prevent the development of cancers associated with the abnormal activation of the MAPK signaling pathway .

未来方向

The compound shows potential for inhibiting K1 capsule formation in UPEC, which could have implications for the treatment of urinary tract infections. Future research could focus on further characterizing the compound’s mechanism of action and evaluating its efficacy in preclinical and clinical studies .

属性

IUPAC Name |

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4OS/c24-19(15-1-2-16-18(10-15)25-12-23-16)22-11-13-3-8-21-17(9-13)14-4-6-20-7-5-14/h1-10,12H,11H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJOVEFVJOEIDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4)SC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-methoxy-2,2-dimethylbutanamide](/img/structure/B2992067.png)

![2-[7-(benzenesulfonyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2992068.png)

![N-(2-(methylthio)phenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2992070.png)

![3-[(4-Chlorophenyl)sulfanyl]-1-(3,4-dichlorophenyl)-1-propanone](/img/structure/B2992072.png)

![4-chloro-N'-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2992077.png)

![Rel-(1R,5S,6r)-6-bromo-3-oxabicyclo[3.1.0]hexane](/img/structure/B2992081.png)

![2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2992085.png)